JNJ-38877618 Demonstrates ~6-Fold Superior Wild-Type MET Enzymatic Potency Versus Crizotinib
In direct preclinical comparison, JNJ-38877618 (OMO-1) exhibited approximately 5.85-fold higher inhibitory potency against wild-type c-MET than crizotinib in enzymatic assays [1]. This difference quantifies the enhanced target engagement at equimolar concentrations.
| Evidence Dimension | Wild-type c-MET enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | Crizotinib: 11.7 nM |
| Quantified Difference | ~5.85-fold higher potency |
| Conditions | Cell-free enzymatic assay; ATP-competitive inhibition |
Why This Matters
Lower IC50 enables more complete MET pathway inhibition at reduced compound concentrations, potentially minimizing off-target liabilities and reducing required procurement quantities for dose-response studies.
- [1] Libouban M, et al. Abstract 4791: OMO-1, a potent, highly selective, orally bioavailable, MET kinase inhibitor. Cancer Res. 2018;78(13 Suppl):Abstract 4791. View Source
